

Interpreting the NMR Spectra of D-Galactosamine Pentaacetate: A Comparative Guide

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Compound of Interest

Compound Name: *D-Galactosamine pentaacetate*

Cat. No.: *B023457*

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For researchers, scientists, and drug development professionals working with glycosylated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed interpretation of the ^1H and ^{13}C NMR spectra of **D-Galactosamine pentaacetate**, a fully acetylated derivative of the amino sugar D-galactosamine. Due to the limited availability of fully assigned public data for **D-Galactosamine pentaacetate**, this guide will leverage spectral data from the closely related compound, β -D-Galactose pentaacetate, for comparative analysis. This approach will highlight the key spectral differences arising from the substitution of a hydroxyl group with an acetamido group at the C-2 position.

Comparative NMR Data Analysis

The structural difference between **D-Galactosamine pentaacetate** and D-Galactose pentaacetate lies at the C-2 position. In **D-Galactosamine pentaacetate**, an acetamido group (-NHAc) replaces the acetoxy group (-OAc) found in D-Galactose pentaacetate. This substitution significantly influences the chemical shifts of the neighboring protons and carbons, particularly H-2 and C-2.

Below are the tabulated ^1H and ^{13}C NMR spectral data for β -D-Galactose pentaacetate, which will serve as our reference for comparison. The expected shifts for **D-Galactosamine pentaacetate** are discussed based on established principles of NMR spectroscopy for acetylated carbohydrates.

Table 1: ^1H NMR Spectral Data of β -D-Galactose Pentaacetate in CDCl_3

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.71	d	8.3
H-2	5.10	dd	8.3, 10.5
H-3	5.43	dd	3.4, 10.5
H-4	5.01	d	3.4
H-5	3.92	t	6.6
H-6a	4.14	dd	6.6, 11.2
H-6b	4.19	dd	6.6, 11.2
Ac-1	2.11	s	
Ac-2	1.99	s	
Ac-3	2.05	s	
Ac-4	2.17	s	
Ac-6	2.04	s	

Table 2: ^{13}C NMR Spectral Data of β -D-Galactose Pentaacetate in CDCl_3

Carbon	Chemical Shift (δ , ppm)
C-1	90.3
C-2	69.9
C-3	70.8
C-4	66.8
C-5	72.8
C-6	61.3
C=O (Acetyl)	169.1, 169.4, 170.1, 170.2, 170.3
CH ₃ (Acetyl)	20.5, 20.6, 20.7, 20.8, 20.9

Interpreting the Spectra of D-Galactosamine Pentaacetate

When analyzing the spectra of **D-Galactosamine pentaacetate**, the most significant deviations from the data of β -D-Galactose pentaacetate are expected around the C-2 position.

- ¹H NMR Spectrum:
 - The H-2 proton in **D-Galactosamine pentaacetate** is expected to be shifted upfield compared to the 5.10 ppm of β -D-Galactose pentaacetate. This is due to the presence of the nitrogen atom in the acetamido group, which is less electron-withdrawing than the oxygen of the acetoxy group.
 - An additional singlet corresponding to the N-acetyl methyl protons will be present, typically in the range of 1.9-2.1 ppm. Distinguishing this from the O-acetyl methyl signals may require 2D NMR techniques like HMBC.
 - A signal for the amide proton (N-H) will also be present, typically as a doublet due to coupling with H-2. Its chemical shift can be variable and is sensitive to solvent and temperature.
- ¹³C NMR Spectrum:

- The C-2 carbon will be significantly shifted upfield from ~70 ppm to the range of 50-55 ppm, which is characteristic of a carbon attached to a nitrogen atom in an acetamido group.
- The carbonyl carbon of the N-acetyl group will appear in the typical carbonyl region (169-172 ppm), while its methyl carbon will be in the aliphatic region (~23 ppm).

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of acetylated sugars is provided below.

1. Sample Preparation:

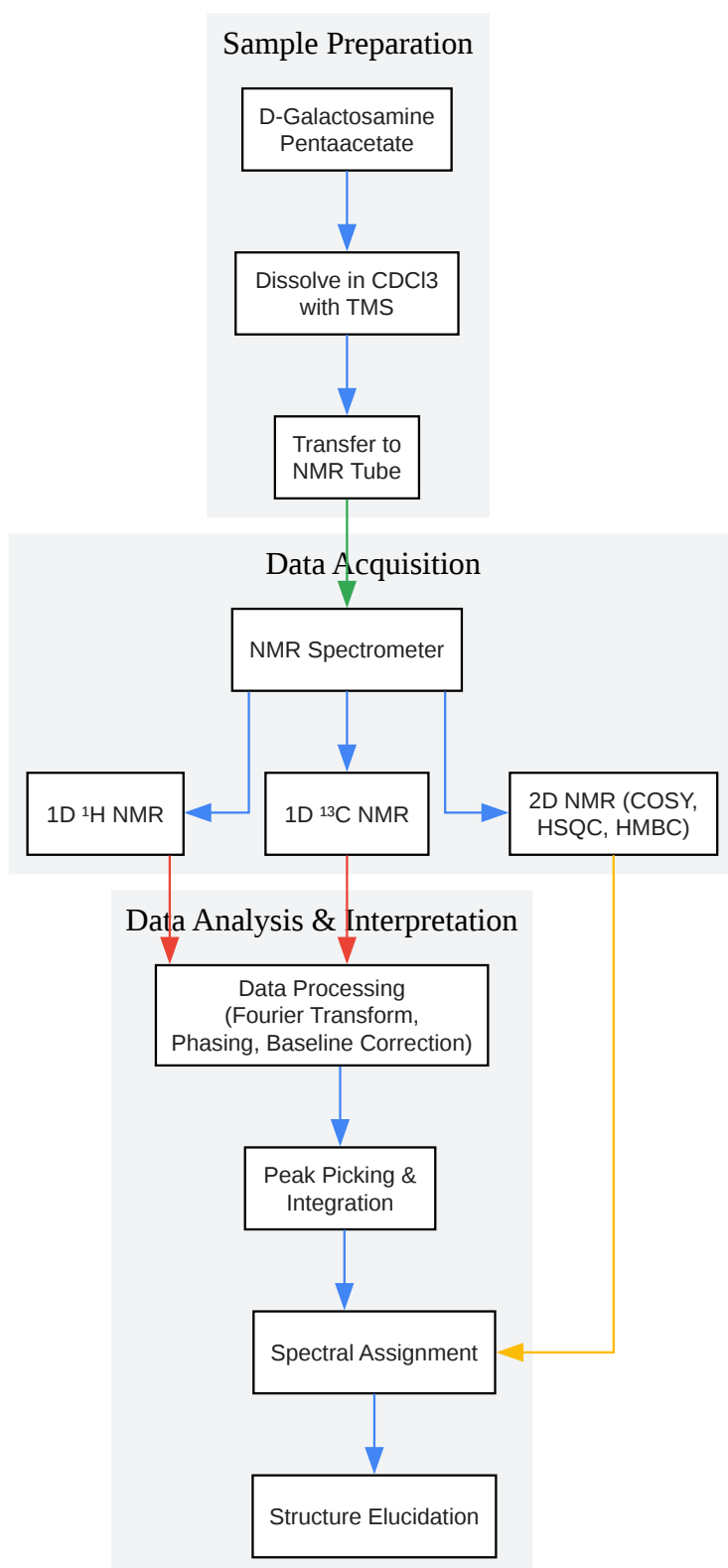
- Dissolve 5-10 mg of the peracetylated sugar in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -1 to 10 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical spectral width: -10 to 220 ppm.
 - Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
- 2D NMR (for full assignment):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyranose ring.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the acetyl groups.

Workflow for NMR Data Interpretation

The logical flow from sample preparation to final structure elucidation using NMR spectroscopy is depicted in the following diagram.

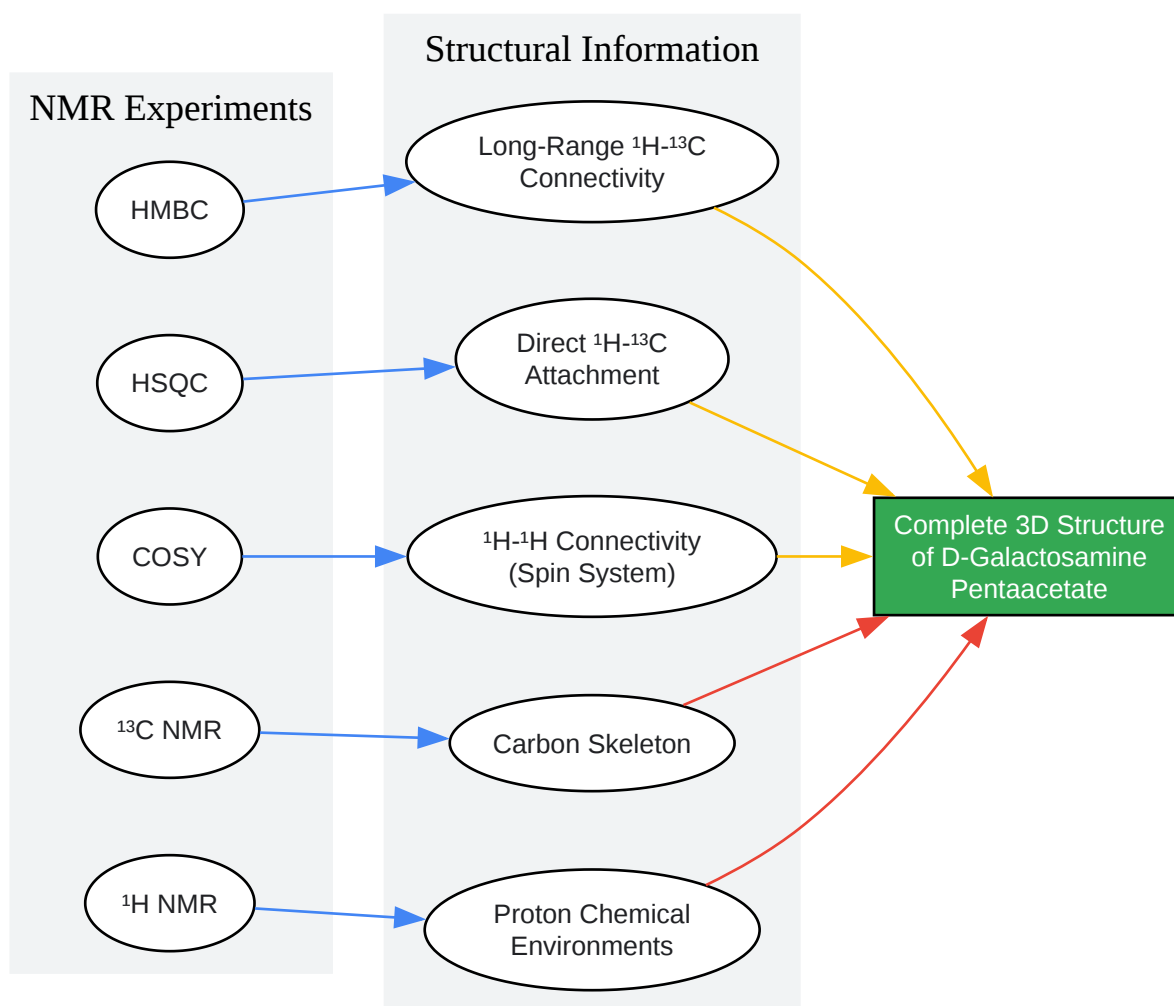


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Caption: Workflow for NMR analysis of **D-Galactosamine pentaacetate**.

Signaling Pathway of Structural Information

The following diagram illustrates how different NMR experiments provide specific pieces of structural information that are integrated to determine the complete structure of the molecule.



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Caption: Information flow from NMR experiments to structure elucidation.

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